molecular formula C23H18BrN5O2S B2646024 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895640-19-4

3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2646024
CAS No.: 895640-19-4
M. Wt: 508.39
InChI Key: AFEOZHSPNRKXBS-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a sulfonyl-substituted aromatic ring and a phenylethylamine side chain. The 4-bromobenzenesulfonyl group enhances electrophilicity and may improve binding affinity to biological targets, while the N-(2-phenylethyl) substituent introduces lipophilicity, influencing pharmacokinetic properties . This compound’s synthesis typically involves multi-step reactions, including cyclization and sulfonylation, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c24-17-10-12-18(13-11-17)32(30,31)23-22-26-21(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(22)28-27-23/h1-13H,14-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEOZHSPNRKXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the quinazoline moiety: This step involves the condensation of an appropriate amine with a quinazoline precursor.

    Attachment of the bromobenzenesulfonyl group: This can be done through a sulfonylation reaction using a bromobenzenesulfonyl chloride reagent.

    Final coupling with phenylethylamine: This step involves the formation of an amide bond between the triazoloquinazoline intermediate and phenylethylamine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include catalysts like palladium or copper, solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key structural features include a quinazoline core modified with a triazole ring and a sulfonyl group, which are known to enhance biological activity.

Synthetic Pathway

  • Formation of the Quinazoline Core : The initial step often involves the cyclization of appropriate aniline derivatives with carbonyl compounds.
  • Triazole Formation : The introduction of the triazole moiety can be achieved through 1,3-dipolar cycloaddition reactions.
  • Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides, such as 4-bromobenzenesulfonyl chloride, which reacts with amines to form sulfonamides.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to the quinazoline family. For instance:

  • In Vitro Studies : Compounds similar to 3-(4-bromobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have demonstrated significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. The mean GI50 values indicate a potency that is often superior to established chemotherapeutic agents like 5-fluorouracil (5-FU) .
  • Molecular Docking Studies : Docking simulations suggest that these compounds can effectively bind to active sites of critical kinases involved in cancer progression, such as EGFR and B-RAF. This binding affinity correlates with their observed biological activity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects due to the presence of the sulfonamide group. Research indicates that similar compounds can inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study published in 2015 synthesized a series of quinazoline derivatives and evaluated their antitumor activities against several cancer cell lines. Among them, one derivative showed a GI50 value of 7.24 µM against breast cancer cells, indicating strong potential for further development .

Case Study 2: Inflammation Modulation

Research focusing on NLRP3 inflammasome inhibitors revealed that compounds structurally related to this compound could effectively reduce IL-1β secretion in macrophages. This suggests a pathway for therapeutic intervention in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The triazolo[1,5-a]quinazoline core is shared among several derivatives, with variations in sulfonyl and amine substituents significantly altering biological activity and physicochemical properties. Key analogues include:

Compound Name Sulfonyl Group Amine Substituent Molecular Formula Molecular Weight Key Findings
Target Compound 4-Bromobenzenesulfonyl N-(2-Phenylethyl) C₂₅H₁₉BrN₆O₂S 547.43 High lipophilicity; potential CNS penetration due to phenylethyl group .
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () 2,5-Dimethylbenzenesulfonyl N-(4-Methylbenzyl) C₂₇H₂₅N₅O₂S 483.58* Increased steric bulk may reduce target binding efficiency .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Benzenesulfonyl N-(4-Ethoxyphenyl) C₂₃H₁₉N₅O₃S 453.49* Ethoxy group enhances solubility but may lower membrane permeability .
3-(4-Bromobenzenesulfonyl)-N-(2-(1H-indol-3-yl)ethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () 4-Bromobenzenesulfonyl N-(2-(Indol-3-yl)ethyl) C₂₅H₁₉BrN₆O₂S 547.43 Indole moiety may improve receptor interaction but increases metabolic instability .

*Calculated based on molecular formulas.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s low solubility (inferred from analogues in ) may limit bioavailability. Ethoxy or polar groups (e.g., ) improve solubility but compromise lipophilicity .
  • Metabolic Stability : The phenylethyl group in the target compound may increase susceptibility to cytochrome P450 oxidation compared to methylbenzyl or indole derivatives .

Biological Activity

3-(4-Bromobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid compound that combines the structural features of quinazoline and triazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable quinazoline derivative with a triazole precursor. Various methods have been developed to optimize yield and purity, including the use of different solvents and catalysts. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency.

Biological Activity

The biological evaluation of this compound has revealed several promising activities:

  • Inhibition of Acetylcholinesterase (AChE) : A study demonstrated that quinazoline-triazole hybrids exhibit significant inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The IC50 values ranged from 0.2 to 83.9 µM for various derivatives, indicating a strong potential for this class of compounds as therapeutic agents against neurodegenerative diseases .
  • Antiproliferative Activity : Compounds similar to this compound have shown moderate antiproliferative effects against various cancer cell lines. For example, derivatives with specific substitutions demonstrated IC50 values in the low micromolar range, suggesting that structural modifications can significantly influence biological activity .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Notably, certain derivatives exhibited ΔTm values comparable to established kinase inhibitors, indicating their potential as selective kinase inhibitors .

Case Study 1: Alzheimer's Disease

A series of quinazoline-triazole hybrids were synthesized and tested for their AChE inhibitory activity. Among them, compounds with bromobenzene substitutions showed enhanced binding affinity to both catalytic and peripheral sites on the enzyme, suggesting dual-targeting mechanisms which could be beneficial in treating Alzheimer's disease .

Case Study 2: Cancer Cell Lines

In another study focusing on antiproliferative activity, several derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of a phenyl group was found to enhance cytotoxicity significantly. Compounds were ranked based on their IC50 values, with some exhibiting potent activity in the low micromolar range .

Data Table: Biological Activity Overview

Activity Description IC50 Range (µM)
AChE InhibitionInhibition of acetylcholinesterase0.2 - 83.9
Antiproliferative ActivityGrowth inhibition in cancer cell linesLow micromolar
Kinase InhibitionStabilization and inhibition of kinasesΔTm comparable to controls

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